N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide, also known as CPI-300, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPI-300 belongs to the class of compounds known as nitroxides, which are known for their antioxidant properties and ability to scavenge free radicals.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide exerts its therapeutic effects through its antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells, which can lead to various diseases. This compound has also been shown to activate the Nrf2/ARE pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are major contributors to the development of various diseases. This compound has also been shown to improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has several advantages for lab experiments. It is easy to synthesize and has good stability. This compound also has low toxicity and is well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and half-life. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide can be synthesized using a two-step process. The first step involves the reaction of isonicotinic acid with cycloheptylmethylamine to form N-(1-cycloheptyl-3-piperidinyl)isonicotinamide. The second step involves the oxidation of the resulting compound using hydrogen peroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)isonicotinamide 1-oxide has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant properties and can scavenge free radicals, which makes it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has also been studied for its potential use in the treatment of ischemia-reperfusion injury, which is a common complication in organ transplantation.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-1-oxidopyridin-1-ium-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18(15-9-12-21(23)13-10-15)19-16-6-5-11-20(14-16)17-7-3-1-2-4-8-17/h9-10,12-13,16-17H,1-8,11,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBYHJKTXAGIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=CC=[N+](C=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.